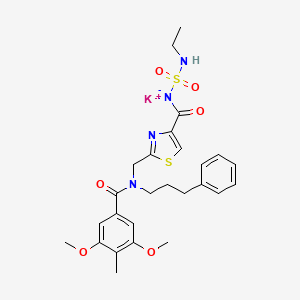![molecular formula C19H19F3N6O B605708 2-[(3S)-3-methylmorpholin-4-yl]-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine CAS No. 2239272-16-1](/img/structure/B605708.png)
2-[(3S)-3-methylmorpholin-4-yl]-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3S)-3-methylmorpholin-4-yl]-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine is a highly specific anti-Wolbachia drug candidate developed for the treatment of filariasis, including onchocerciasis (river blindness) and lymphatic filariasis (elephantiasis). These diseases are caused by parasitic filarial nematodes and affect millions of people worldwide. This compound targets the Wolbachia bacterial endosymbionts essential for the survival and reproduction of these nematodes, offering a promising approach for disease elimination .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-[(3S)-3-methylmorpholin-4-yl]-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine is synthesized through a multiparameter optimization process to improve its potency and pharmacokinetic properties. The synthetic route involves the use of a thienopyrimidine/quinazoline scaffold derived from phenotypic screening . The key starting materials include [2-(trifluoromethyl)-3-pyridyl]methanamine and (S)-3-methylmorpholine, starting from 2,4-dichloropyrido[2,3-d]pyrimidine .
Industrial Production Methods: The industrial production of this compound involves an improved, cost-efficient, and scalable process capable of delivering high-purity active pharmaceutical ingredients consistently. The optimized production route was used to manufacture the clinical candidate at kilogram scale to support ongoing clinical development .
Análisis De Reacciones Químicas
Types of Reactions: 2-[(3S)-3-methylmorpholin-4-yl]-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and optimization .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include anhydrous solvents and reagents purchased from reliable commercial sources. The reactions are carried out in oven-dried glassware sealed with rubber septa under nitrogen .
Major Products Formed: The major product formed from these reactions is the highly specific anti-Wolbachia drug candidate this compound, which shows superior efficacy to existing therapies in preclinical models .
Aplicaciones Científicas De Investigación
2-[(3S)-3-methylmorpholin-4-yl]-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine has significant scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has shown superior efficacy in validated preclinical models of Wolbachia infection and has pharmacokinetic characteristics compatible with a short therapeutic regimen of seven days or less . The compound is well-positioned for onward development and has the potential to make a significant impact on communities affected by filariasis .
Mecanismo De Acción
2-[(3S)-3-methylmorpholin-4-yl]-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine exerts its effects by targeting the Wolbachia bacterial endosymbionts essential for the survival and reproduction of parasitic filarial nematodes. By depleting over 90% of these bacteria, this compound leads to the permanent sterilization of adult female parasites and a safe macrofilaricidal outcome . The compound’s pharmacokinetics, pharmacodynamics, and safety profiles match the anti-Wolbachia macrofilaricide target candidate profile .
Comparación Con Compuestos Similares
2-[(3S)-3-methylmorpholin-4-yl]-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine is unique in its narrow-spectrum anti-Wolbachia properties, with no general antibiotic effects and rapid bactericidal kinetics. It achieves near-maximal clearance of nematode Wolbachia in vitro following exposure of one day, compared to six days required for tetracyclines, rifamycins, and fluoroquinolones . Similar compounds include other anti-Wolbachia agents such as tetracyclines, rifamycins, and fluoroquinolones .
Propiedades
IUPAC Name |
2-[(3S)-3-methylmorpholin-4-yl]-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N6O/c1-12-11-29-9-8-28(12)18-26-16-14(5-3-7-24-16)17(27-18)25-10-13-4-2-6-23-15(13)19(20,21)22/h2-7,12H,8-11H2,1H3,(H,24,25,26,27)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFVCNUAPFSNCO-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=NC3=C(C=CC=N3)C(=N2)NCC4=C(N=CC=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COCCN1C2=NC3=C(C=CC=N3)C(=N2)NCC4=C(N=CC=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(6-(1-((6-Methoxypyridin-3-yl)methyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-yl)(4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methanone](/img/structure/B605634.png)


![4-[[[1-(Quinolin-2-ylmethyl)-5-(trifluoromethyl)indole-7-carbonyl]amino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B605637.png)




![(1S,6S,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',5',14-trione](/img/structure/B605643.png)

